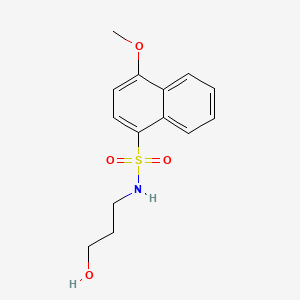

N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxypropyl)-4-methoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-19-13-7-8-14(12-6-3-2-5-11(12)13)20(17,18)15-9-4-10-16/h2-3,5-8,15-16H,4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCRSCXQVZPSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide typically involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N-(3-oxopropyl)-4-methoxy-1-naphthalenesulfonamide.

Reduction: Formation of N-(3-hydroxypropyl)-4-methoxy-1-naphthalenamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

1.1 Sodium Channel Inhibition

Research indicates that naphthalene sulfonamides, including N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide, exhibit selective inhibition of voltage-gated sodium channels, particularly NaV1.7. This channel is implicated in pain pathways, making these compounds potential candidates for pain management therapies. Studies have shown that optimizing the hydrophilicity and hydrophobicity of these compounds can enhance their potency and pharmacokinetic profiles, leading to effective pain relief with reduced side effects .

1.2 Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth by targeting specific cancer cell lines. For instance, related compounds have demonstrated significant growth inhibition against various cancer types, suggesting that further exploration of this compound could yield valuable insights into its therapeutic efficacy .

Case Studies

Case Study 1: Pain Relief Efficacy

A study conducted on a series of naphthalene sulfonamide derivatives demonstrated their effectiveness in reducing pain-related behaviors in animal models. The compounds were tested in a histamine-induced scratching model, revealing dose-dependent reductions in scratching behavior, which correlates with their NaV1.7 inhibitory activity .

Case Study 2: Anticancer Activity Assessment

In vitro studies on structurally similar naphthalene sulfonamides revealed significant anticancer activity against various human cancer cell lines, including SNB-19 and OVCAR-8. These findings highlight the potential of naphthalene sulfonamides as therapeutic agents in oncology .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl and methoxy groups may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include modifications to the sulfonamide substituents, aromatic substituents, or alkyl chain length. Below is a comparative analysis based on synthesis, physicochemical properties, and functional roles.

Substituent Variations in the Sulfonamide Group

N-isopropyl-4-propoxy-1-naphthalenesulfonamide (CAS: 886123-50-8)

- Structure : Features an isopropyl group (instead of hydroxypropyl) and a propoxy substituent (replacing methoxy).

- Molecular Weight: 307.41 g/mol (C₁₆H₂₁NO₃S), compared to 309.36 g/mol (C₁₄H₁₇NO₄S) for the target compound.

- Functional Impact : The isopropyl group enhances lipophilicity, while the longer propoxy chain may reduce electron-donating effects compared to methoxy, altering reactivity in nucleophilic substitutions .

N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide

Aromatic Ring Modifications

3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (Compound 14d)

- Structure : Contains dual methoxy groups and a bis-sulfonamide framework.

- Synthesis : Prepared via a multi-step sulfonylation protocol, contrasting with the hydroxypropyl intermediate’s single-step activation .

- Applications: Designed as a non-electrophilic Nrf2 activator, highlighting the role of methoxy positioning in modulating biological activity compared to the target compound’s role as a synthetic precursor.

Alkyl Chain Length and Hydroxylation

N-(3-hydroxy-1-phenylpropyl)-4-methyl-benzenesulfonamide

- Structure : A phenylpropyl chain replaces the hydroxypropyl group, with a methyl substituent on the benzene ring.

Data Table: Key Properties of Selected Analogs

Research Findings and Functional Insights

- Synthetic Utility : The hydroxypropyl group in the target compound facilitates further functionalization, as seen in the synthesis of BNIPDahex derivatives via mesylation . In contrast, analogs like N-isopropyl-4-propoxy-1-naphthalenesulfonamide lack this reactivity due to steric hindrance from the isopropyl group.

- Solubility and Reactivity : The methoxy group enhances electron density on the naphthalene ring, promoting electrophilic substitutions. However, replacing methoxy with propoxy (as in CAS 886123-50-8) reduces this effect, favoring hydrophobic interactions .

Biological Activity

N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and as a biochemical probe. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily linked to its interaction with specific proteins involved in cell survival and apoptosis. Research indicates that compounds within the naphthalenesulfonamide class can act as inhibitors of antiapoptotic proteins like Mcl-1, which plays a crucial role in cancer cell survival. By disrupting the interaction between Mcl-1 and pro-apoptotic proteins, these compounds can promote apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the naphthalene and sulfonamide moieties can significantly affect biological activity. For instance, the presence of a methoxy group at the 4-position enhances binding affinity to target proteins, while variations in the hydroxypropyl substituent can influence solubility and bioavailability .

| Compound | Binding Affinity (K_i) | Target Protein | Mechanism |

|---|---|---|---|

| This compound | 180 nM | Mcl-1 | Disrupts Mcl-1/Noxa interaction |

| 4-methoxy-N-(1-naphthyl)benzenesulfonamide | 0.83 μM | Tubulin | Inhibits polymerization |

| DL14 (analog) | 6.84 μM | STAT3 | Inhibits phosphorylation |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce cell death in various cancer cell lines by targeting pathways associated with cell survival:

- Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), HCT-116 (colon).

- IC50 Values : The compound exhibited IC50 values ranging from 1.35 μM to 3.04 μM across different cell lines, indicating potent antiproliferative effects.

Case Studies

A notable case study involved the application of this compound in a xenograft model where it demonstrated over 80% inhibition of tumor growth, suggesting its potential as an effective therapeutic agent in vivo .

Toxicity and Safety Profile

While exploring the biological activity of this compound, toxicity assessments have been conducted to evaluate its safety profile. Preliminary studies indicate low toxicity levels at therapeutic doses, making it a promising candidate for further development in clinical settings.

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-(3-hydroxypropyl)-4-methoxy-1-naphthalenesulfonamide?

Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., 60–80°C for sulfonamide coupling), pH (neutral to mildly acidic conditions), and reaction time (12–24 hours for amide bond formation). Protecting groups may be necessary to prevent hydroxyl group oxidation during synthesis. Analytical methods like HPLC (for purity assessment) and ¹H/¹³C NMR (to confirm intermediate structures) are essential for monitoring reaction progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient elution to assess purity (>95%).

- Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and FT-IR (S=O stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹) to confirm functional groups.

- Mass spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]+ at m/z ~350) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies in buffer solutions (pH 4–9) show degradation <5% over 24 hours at 25°C. Store at –20°C under inert atmosphere to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Inconsistent yields often arise from incomplete coupling of the 3-hydroxypropyl moiety or side reactions (e.g., methoxy group demethylation). Strategies include:

- Kinetic monitoring : Use in-situ IR or LC-MS to identify intermediates and optimize reaction quenching.

- DoE (Design of Experiments) : Systematic variation of solvent polarity (e.g., THF vs. acetonitrile) and catalyst loading (e.g., DMAP for acylation) to identify critical parameters .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition assays?

The sulfonamide group acts as a zinc-binding motif in metalloenzymes like carbonic anhydrase IX , while the 4-methoxy-naphthalene moiety enhances hydrophobic interactions with the enzyme’s active site. Competitive inhibition assays (IC₅₀ ~50 nM) and molecular docking studies (Glide, Schrödinger) reveal steric hindrance from the 3-hydroxypropyl chain reduces off-target binding .

Q. How can researchers validate the compound’s bioactivity in cellular models?

- In vitro assays : Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to measure cytotoxicity (EC₅₀ ~10 µM).

- Target engagement : Western blotting to monitor downstream biomarkers (e.g., HIF-1α suppression in hypoxic conditions) .

Q. What strategies address low regioselectivity during functionalization of the naphthalene ring?

- Directing groups : Install a nitro group at the 1-position to direct electrophilic substitution (e.g., bromination) to the 4-methoxy region.

- Transition-metal catalysis : Use Pd-catalyzed C–H activation (e.g., with directing groups like pyridine) for site-specific modifications .

Q. How can in silico modeling predict metabolic pathways and toxicity risks?

- ADMET prediction : Tools like SwissADME predict high microsomal stability (t₁/₂ > 60 min) but potential CYP3A4-mediated oxidation of the hydroxypropyl chain.

- Metabolite identification : LC-QTOF-MS/MS detects primary metabolites (e.g., glucuronidated sulfonamide) in hepatocyte incubations .

Data Contradiction and Validation

Q. How should researchers interpret discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

Discrepancies may arise from force field inaccuracies in modeling flexible side chains (e.g., 3-hydroxypropyl). Validate with:

- Alchemical free energy calculations (FEP) : Refine binding energy estimates.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to confirm theoretical predictions .

Q. What analytical methods confirm the absence of isomeric impurities in the final product?

- Chiral HPLC : Use a Chiralpak IA column to separate enantiomers (if present).

- 2D NMR (NOESY) : Detect spatial proximity of protons (e.g., hydroxypropyl to naphthalene) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.